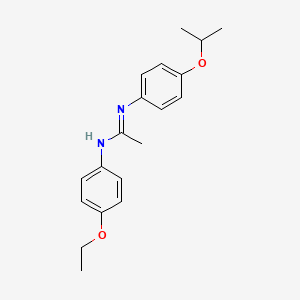![molecular formula C18H18ClNO4 B14403839 N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine CAS No. 87590-01-0](/img/structure/B14403839.png)
N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine typically involves the acylation of L-tyrosine with 3-(3-chlorophenyl)propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, pain, and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: Another compound with a chlorophenyl group, used in medicinal chemistry.
3,3,3-Tris(4-chlorophenyl)propionic acid: A compound with multiple chlorophenyl groups, used in organic synthesis.
Uniqueness
N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine is unique due to its specific structure, which combines the properties of a chlorophenyl group with the amino acid L-tyrosine. This unique combination allows it to interact with biological systems in ways that similar compounds may not, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
87590-01-0 |
|---|---|
Formule moléculaire |
C18H18ClNO4 |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
(2S)-2-[3-(3-chlorophenyl)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H18ClNO4/c19-14-3-1-2-12(10-14)6-9-17(22)20-16(18(23)24)11-13-4-7-15(21)8-5-13/h1-5,7-8,10,16,21H,6,9,11H2,(H,20,22)(H,23,24)/t16-/m0/s1 |
Clé InChI |
RCQSRBNFSVQCMD-INIZCTEOSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)CCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


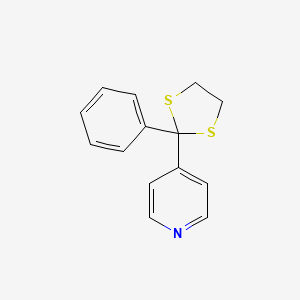
![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)

![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)
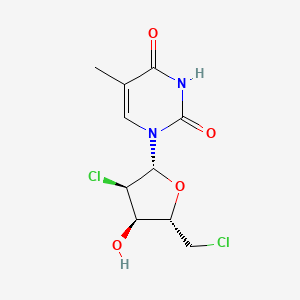



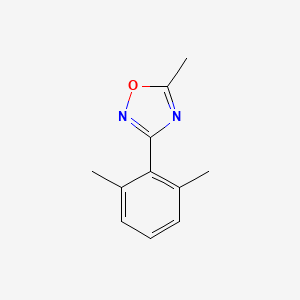
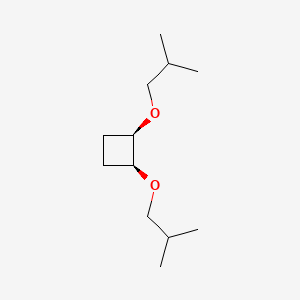
![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)

